![molecular formula C14H11ClF3NO2 B600890 Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) CAS No. 1627575-36-3](/img/new.no-structure.jpg)
Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a chemical compound that arises as an impurity during the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This impurity is significant in pharmaceutical chemistry due to its potential impact on the purity, efficacy, and safety of the final drug product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. Key steps include:
Formation of the Benzoxazinone Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pent-1-ynyl Group: This step often requires the use of alkynylation reactions, where a pent-1-yne moiety is introduced.
Chlorination and Trifluoromethylation: These steps involve the selective introduction of chlorine and trifluoromethyl groups using specific reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of this impurity is controlled to minimize its presence in the final Efavirenz product. This involves:
Optimizing Reaction Conditions: Adjusting temperature, pressure, and reaction time to favor the formation of Efavirenz over its impurities.
Purification Techniques: Employing advanced purification methods such as chromatography to separate and remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-1-ynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzoxazinone ring, potentially altering its structure and reactivity.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from the oxidation of the pent-1-ynyl group.
Reduced Benzoxazinones: Resulting from the reduction of the benzoxazinone ring.
Substituted Compounds: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of Efavirenz.
Reaction Mechanism Studies: Helps in understanding the reaction pathways and mechanisms involved in the synthesis of Efavirenz.
Biology and Medicine:
Toxicological Studies: Investigated for its potential toxic effects to ensure the safety of Efavirenz.
Pharmacokinetics: Studied to understand its behavior in biological systems and its impact on the pharmacokinetics of Efavirenz.
Industry:
Quality Control: Used in the pharmaceutical industry to monitor and control the levels of impurities in drug products.
Regulatory Compliance: Ensures that the final product meets regulatory standards for impurity levels.
作用机制
The mechanism of action of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural features suggest potential interactions with biological molecules, which could be explored in toxicological and pharmacological studies.
相似化合物的比较
Efavirenz: The parent compound from which this impurity arises.
Other Benzoxazinones: Compounds with similar benzoxazinone structures but different substituents.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which can exhibit similar chemical properties.
Uniqueness:
Structural Features: The combination of the pent-1-ynyl, chlorine, and trifluoromethyl groups makes this impurity unique compared to other related compounds.
Reactivity: Its specific reactivity patterns, particularly in substitution and oxidation reactions, distinguish it from other impurities and related compounds.
This detailed article provides a comprehensive overview of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
生物活性
Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. However, impurities in pharmaceutical compounds can significantly impact their efficacy and safety. One such impurity is 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, which has garnered attention due to its potential biological activity and genotoxic effects.
Chemical Structure
The chemical structure of this impurity can be represented as follows:
Genotoxicity
Recent studies have highlighted the genotoxic potential of efavirenz-related impurities, including the aforementioned compound. A novel LC-MS/MS method was developed to detect and quantify these impurities in pharmaceutical formulations. The limit of detection for this impurity was established at 0.04 ppm, indicating its potential presence even at trace levels in drug formulations .
Table 1: Limits of Detection and Quantification for Efavirenz Impurities
Impurity Name | Limit of Detection (ppm) | Limit of Quantification (ppm) |
---|---|---|
6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | 0.04 | 0.125 |
EFV Impurity 1 | 0.04 | 0.125 |
8-hydroxy Efavirenz | 0.04 | 0.125 |
Pharmacological Effects
The impurity's pharmacological profile remains under investigation, but its structural similarity to efavirenz suggests that it may exhibit similar mechanisms of action, potentially affecting reverse transcriptase activity. Studies have shown that efavirenz itself is effective against HIV by inhibiting viral replication through binding to the reverse transcriptase enzyme .
Stability Studies
A study on the stability of efavirenz in biological matrices indicated that efavirenz does not significantly degrade over time, suggesting that impurities like the one discussed may persist in therapeutic settings . This stability raises concerns regarding the long-term effects of exposure to such impurities.
Clinical Implications
Clinical trials have demonstrated the efficacy of efavirenz in various combinations with other antiretroviral drugs. However, the presence of impurities such as 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one could potentially alter pharmacokinetics and therapeutic outcomes .
Table 2: Summary of Clinical Trials Involving Efavirenz
Study Reference | Treatment Regimen | Participants | Efficacy Outcome |
---|---|---|---|
ACTG A5142 | EFV + 2 NRTIs | 250 | Higher viral load suppression |
FIRST | EFV + 2 NRTIs | 111 | Sustained CD4 recovery |
TEQUILA | EFV + NRTIs | 665 | Effective in advanced disease |
科学研究应用
Synthesis and Characterization
The synthesis of efavirenz impurity involves the use of high-performance liquid chromatography (HPLC) techniques for isolation and purification. Studies have shown that this impurity can be isolated with a purity exceeding 95% using gradient reversed-phase HPLC methods . The characterization of this compound typically employs spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its molecular structure .
Scientific Research Applications
1. Genotoxicity Assessment
Research has highlighted the importance of assessing genotoxic impurities associated with efavirenz. A novel LC-MS/MS method has been developed for the ultra-trace analysis of genotoxic impurities related to efavirenz, showcasing its potential application in ensuring drug safety . This method allows for the quantification of impurities at very low concentrations, which is crucial for regulatory compliance.
2. Quality Control in Pharmaceuticals
The impurity is significant in quality control processes within pharmaceutical manufacturing. It serves as a marker for assessing the purity of efavirenz formulations. Studies have established quantitative methods to detect and quantify this impurity, ensuring that it remains within acceptable limits during production . Such methodologies are vital for maintaining the therapeutic efficacy and safety of efavirenz-containing medications.
3. Pharmacokinetic Studies
Understanding the pharmacokinetics of efavirenz and its impurities is essential for evaluating their behavior in biological systems. Research utilizing animal models has investigated how impurities like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one affect the pharmacological profile of efavirenz. These studies help elucidate potential impacts on drug metabolism and efficacy .
Case Studies
Case Study 1: Method Development for Impurity Analysis
A study focused on developing a sensitive HPLC method to quantify N-Nitrosamine impurities in efavirenz demonstrated the effectiveness of using specific chromatographic conditions to achieve accurate results. The method showed good linearity and precision, indicating its reliability for routine analysis in quality control settings .
Case Study 2: Genotoxic Impurity Monitoring
In another significant study, researchers developed a method for monitoring genotoxic impurities associated with efavirenz using LC-MS/MS techniques. This approach allowed for the detection of multiple impurities simultaneously, providing a comprehensive assessment tool for pharmaceutical companies .
属性
CAS 编号 |
1627575-36-3 |
---|---|
分子式 |
C14H11ClF3NO2 |
分子量 |
317.7 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。